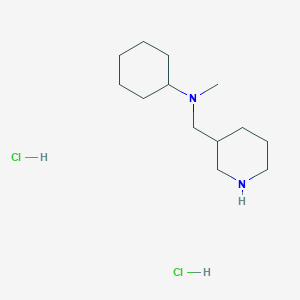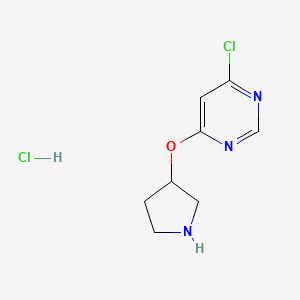
4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Übersicht
Beschreibung
4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-chloro-6-hydroxypyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(3-piperidinylmethoxy)pyrimidine hydrochloride
- 4-Chloro-6-(3-morpholinylmethoxy)pyrimidine hydrochloride
Uniqueness
4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-chloro-6-pyrrolidin-3-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-7-3-8(12-5-11-7)13-6-1-2-10-4-6;/h3,5-6,10H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGAWMDORXWWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424566.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)
![Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424569.png)
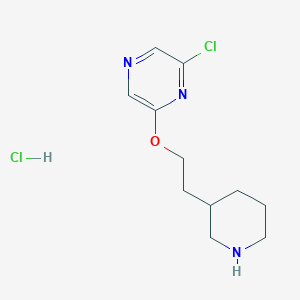
![3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424574.png)
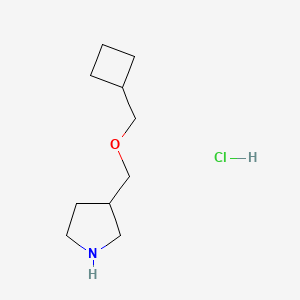
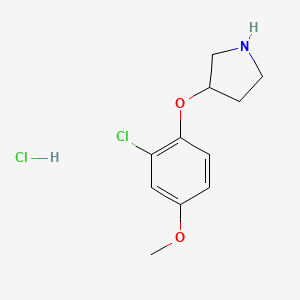
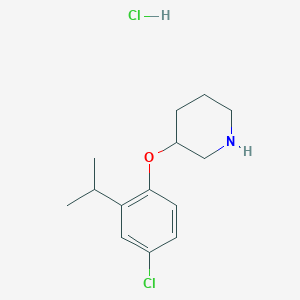
![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)
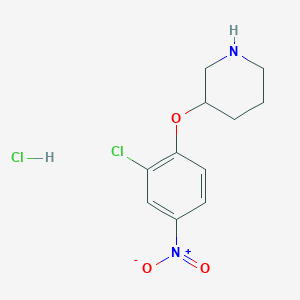
![3-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424582.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424584.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424585.png)
